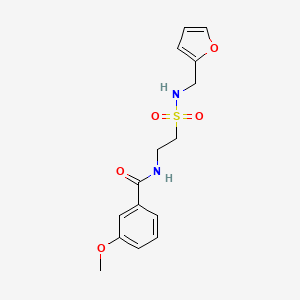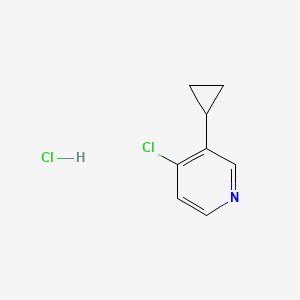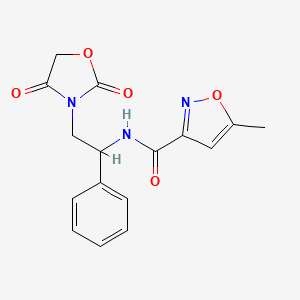
1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BBP is a pyrrolidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is not fully understood. However, it has been suggested that 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators. 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various in vitro and in vivo models. 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, the limited solubility of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine in water and other common solvents can make it difficult to work with in lab experiments. Furthermore, the mechanism of action of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for research on 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine. One area of interest is the development of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine derivatives with improved solubility and potency. Another area of interest is the investigation of the potential applications of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves the reaction of 2,3-dihydro-1-benzofuran-5-carboxylic acid with 1-(2-bromoacetyl)pyrrolidine in the presence of a base. The reaction yields 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine as a white solid with a melting point of 121-123°C. The purity of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects in various in vitro and in vivo models. 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2-bromophenyl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-17-4-2-1-3-16(17)19(22)21-9-7-15(12-21)13-5-6-18-14(11-13)8-10-23-18/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUFWOWTGNDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)
![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)
![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)
![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2448147.png)
![2-(4-Fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2448149.png)

![N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2448151.png)
![3-[(4-bromophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448152.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2448156.png)
